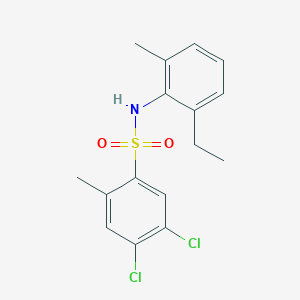
4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride and 2-ethyl-6-methylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The sulfonyl chloride is added dropwise to a solution of the aniline derivative and the base, maintaining a low temperature to control the reaction rate. The mixture is then stirred at room temperature for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, may also be integrated into the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic ring.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophilic groups replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the sulfonamide or aromatic ring.
Reduction: Reduced forms of the sulfonamide or aromatic ring.
Hydrolysis: Sulfonic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: Used in studies to understand the interaction of sulfonamides with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-dichloro-2-methylbenzenesulfonamide
- N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide
- 4,5-dichloro-N-phenyl-2-methylbenzenesulfonamide
Uniqueness
4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both chloro and ethyl-methylphenyl groups, which confer distinct chemical properties and biological activities. Its specific structural features make it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-4-12-7-5-6-10(2)16(12)19-22(20,21)15-9-14(18)13(17)8-11(15)3/h5-9,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZFZSPFRBLEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
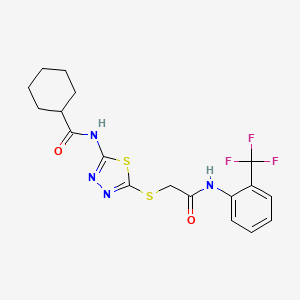
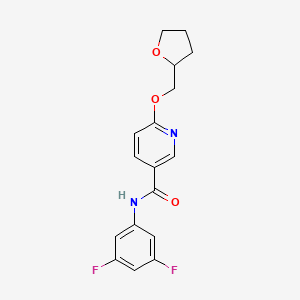

![3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2944645.png)
![ethyl 4-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2944646.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)
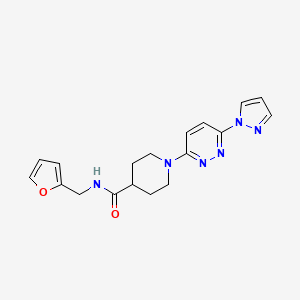
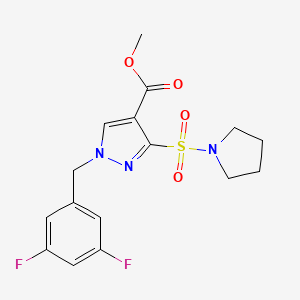
![N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2944652.png)
![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2944653.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2944655.png)
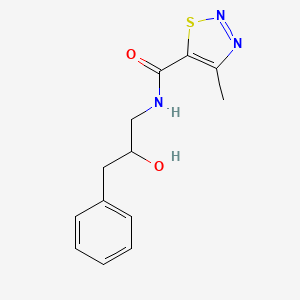
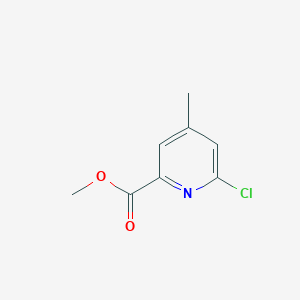
![4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL](/img/structure/B2944658.png)
